molecular formula C11H11ClN2 B13304735 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile

4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile

Cat. No.: B13304735
M. Wt: 206.67 g/mol
InChI Key: YVYYAFVEXVEZBH-UHFFFAOYSA-N
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Description

4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile is an organic compound with the molecular formula C11H11ClN2. It is primarily used in research and industrial applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specialized applications .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-3-(cyclopropylmethylamino)benzonitrile

InChI

InChI=1S/C11H11ClN2/c12-10-4-3-9(6-13)5-11(10)14-7-8-1-2-8/h3-5,8,14H,1-2,7H2

InChI Key

YVYYAFVEXVEZBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=CC(=C2)C#N)Cl

Origin of Product

United States

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